N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine
Description
Historical Context of Sulfonamide-Modified Phenylalanine Derivatives
The development of sulfonamide-modified phenylalanine derivatives traces back to early efforts in combining the metabolic versatility of amino acids with the pharmacological activity of sulfonamides. Sulfonamides, first recognized for their antibacterial properties in the 1930s, gained renewed interest in the late 20th century as researchers explored their applications in enzyme inhibition and cancer therapeutics. The conjugation of sulfonamide groups to phenylalanine emerged as a strategy to enhance target specificity, leveraging the amino acid's natural affinity for biological transport systems and receptor binding pockets.
A pivotal advancement occurred with the synthesis of N-sulfamoyl-L-phenylalanine, which demonstrated the ability to mimic transition states in enzymatic reactions. This work laid the foundation for designing derivatives like N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine, where structural modifications aimed to optimize interactions with hydrophobic protein domains. The introduction of the 2-methoxyphenoxy group in the 2000s marked a shift toward targeting nuclear receptors and transcription factors, as evidenced by its incorporation into compounds showing p53-DNA complex inhibition.
Table 1: Key Milestones in Sulfonamide-Phenylalanine Derivative Development
| Decade | Innovation | Biological Target |
|---|---|---|
| 1930s | Sulfanilamide discovery | Dihydropteroate synthase |
| 1990s | Amino acid-sulfonamide conjugates | Zinc metalloenzymes |
| 2000s | Methoxyphenoxy-substituted derivatives | p53-DNA interfaces |
| 2010s | Hybrid pharmacophore optimization | Cancer cell proliferation pathways |
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-28-20-9-5-6-10-21(20)29-17-11-13-18(14-12-17)30(26,27)23-19(22(24)25)15-16-7-3-2-4-8-16/h2-14,19,23H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZUSWOYKLPEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available phenylalanine and 4-(2-methoxyphenoxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The phenylalanine is first protected to prevent side reactions. The sulfonyl chloride is then added to the reaction mixture, allowing the sulfonylation to occur. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Automated Purification Systems: For consistent and high-yield purification processes.
Chemical Reactions Analysis
Enzymatic Amination of Cinnamic Acid Derivatives
Phenylalanine ammonia lyase (PAL) catalyzes the reversible amination of cinnamic acids to phenylalanine derivatives in high ammonia concentrations . For example:
This method has been used to synthesize substituted phenylalanines, including nitro- and methoxy-substituted variants . The target compound could be synthesized via PAL-mediated amination of a pre-sulfonylated cinnamic acid precursor, followed by racemization to the DL-form.
Sulfonylation of DL-Phenylalanine
The sulfonamide group is likely introduced via reaction of DL-phenylalanine with 4-(2-methoxyphenoxy)phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine) :
This route is consistent with similar sulfonamide syntheses documented for amino acids .
Sulfonamide Hydrolysis
The sulfonamide bond may hydrolyze under strong acidic or basic conditions to yield sulfonic acid and free amine:
Conditions : Prolonged heating in 6M HCl or NaOH .
Carboxylic Acid Reactions
The carboxylic acid group can undergo:
-
Esterification : With alcohols (e.g., methanol/H⁺):
-
Amidation : With amines (e.g., ethylenediamine):
Methoxyphenoxy Group Reactivity
-
Demethylation : BBr₃ in dichloromethane cleaves the methyl ether to form a phenol :
-
Electrophilic Substitution : The electron-rich aromatic ring may undergo nitration or halogenation at the para position relative to the ether group.
Analytical Characterization
HPLC methods for related phenylalanine derivatives (e.g., nitro- or methoxy-substituted) show distinct retention times under gradient elution :
| Compound | Retention Time (min) |
|---|---|
| o-Methoxy phenylalanine | 4.617 |
| p-Nitro phenylalanine | 4.590 |
| Target compound (predicted) | ~5.0–6.0 |
Enzymatic Deracemization
Racemic DL-phenylalanine derivatives can be resolved via chemoenzymatic cascades. For example:
-
Oxidation : L-amino acid oxidase converts L-enantiomer to an imino acid.
-
Non-selective Reduction : Sodium borane reduces the imino acid back to racemic mixture, enriching D-enantiomer over cycles .
This method achieves >99% enantiomeric excess (ee) for D-phenylalanine derivatives .
Stability Considerations
Scientific Research Applications
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine is a chemical compound with potential applications in scientific research. Information from available sources allows for the compilation of its characteristics and uses .
Basic Information
- Synonyms : The compound is also known as this compound, 2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid, and has several other identifiers such as AKOS000805748 and AKOS016055259 .
- Molecular Formula : The molecular formula is C22H21NO6S .
- Molecular Weight : The molecular weight is 427.5 g/mol .
- CAS Registry Number : The CAS registry number is 1008961-78-1 .
- Manufacturer : Angene International Limited .
- Storage Conditions : It should be stored under refrigeration, with ice-cold transportation .
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the information does suggest some contexts for its use:
- Pharmaceutical Industry : Mikromol produces high-quality reference standards used in the pharmaceutical industry for analytical development, method validation, and stability and release testing .
- Reference Standards : It can be used as a reference standard for impurities, APIs, and excipients .
- Research and Testing : As a reagent, it is intended for use in tests and research purposes only, and not for use as "pharmaceuticals", "food products" or "household products" .
- Medical Raw Materials : It can be used as a raw material for manufacturing pharmaceuticals, such as pharmaceutical additives .
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the phenyl ring : Methoxy (electron-donating) vs. chloro (electron-withdrawing).
- Amino acid side chains: Glycine (smallest), alanine (methyl), leucine (branched alkyl), and phenylalanine (aromatic).
Table 1: Comparative Analysis of Sulfonamide-Amino Acid Derivatives
Key Observations:
- Methoxy vs.
- Amino Acid Side Chains: Larger hydrophobic side chains (e.g., leucine, phenylalanine) increase molecular weight and lipophilicity, impacting membrane permeability and metabolic stability .
Biological Activity
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially improving bioavailability.
- Molecular Formula : C17H18N2O4S
- CAS Number : 150-30-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably the cyclooxygenase (COX) enzymes:
- COX Inhibition : This compound acts as a selective inhibitor of COX-2, which plays a crucial role in inflammation and pain signaling. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The following table summarizes findings from various studies assessing its efficacy:
| Study Reference | Concentration (µg/mL) | % Inhibition of Prostaglandin Synthesis |
|---|---|---|
| Study A | 50 | 42.85 |
| Study A | 100 | 46.42 |
| Study B | 200 | 50.00 |
| Study C | 400 | 53.57 |
These results demonstrate a dose-dependent response in inhibiting prostaglandin synthesis, highlighting its potential as an anti-inflammatory agent.
2. Analgesic Effects
The compound also shows analgesic properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). It has been evaluated in animal models for pain relief efficacy, demonstrating a reduction in pain scores similar to established analgesics .
3. Antioxidant Activity
Case Study 1: In Vivo Efficacy
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The study employed histological analysis to assess tissue inflammation levels post-treatment.
Case Study 2: Clinical Implications
Clinical trials have explored the use of this compound in managing chronic inflammatory conditions such as arthritis. Results indicated improved patient outcomes with reduced pain and inflammation after consistent dosing over several weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
